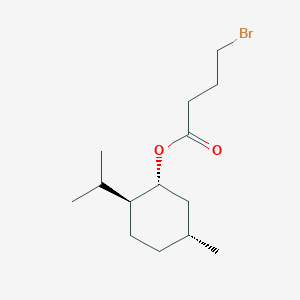

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate

Description

Molecular Geometry and Conformational Isomerism

The molecular architecture of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate is fundamentally governed by the conformational preferences of its cyclohexane ring system. The cyclohexane core adopts a chair conformation as the most energetically favorable arrangement, which positions the three major substituents—the isopropyl group at C-2, the methyl group at C-5, and the 4-bromobutanoate ester at C-1—in specific spatial orientations. In this preferred chair conformation, the isopropyl substituent occupies an equatorial position, the methyl group at C-5 also assumes an equatorial orientation, and the ester linkage maintains an axial configuration due to the (1R,2S,5R) stereochemistry. This arrangement represents the global minimum energy conformation for the cyclohexane portion of the molecule.

The conformational flexibility of this compound extends beyond the cyclohexane ring to encompass rotational freedom around several key bonds. The ester linkage between the cyclohexyl portion and the 4-bromobutanoate chain introduces additional conformational complexity through rotation around the C-O bond and subsequent C-C bonds within the aliphatic chain. Studies of related menthyl ester systems have demonstrated that the preferred conformation around the isopropyl group exhibits specific dihedral angle preferences, with the most stable rotamer occurring at approximately +68.4 degrees for the H8-C8-C4-H4 dihedral angle. This conformational preference significantly influences the overall molecular shape and the accessibility of reactive sites within the structure.

The 4-bromobutanoate side chain exhibits considerable conformational flexibility due to the presence of three rotatable C-C bonds. The carbonyl group of the ester maintains a planar geometry, with the oxygen atoms positioned to optimize electronic interactions with adjacent molecular regions. The presence of the terminal bromine atom introduces both steric and electronic effects that can influence the preferred conformations of the aliphatic chain. Extended conformations of the butanoate chain are generally favored to minimize steric interactions between the bromine atom and the bulky cyclohexyl framework, although specific intramolecular interactions may stabilize certain folded conformations under particular conditions.

| Structural Component | Preferred Conformation | Characteristic Features |

|---|---|---|

| Cyclohexane Ring | Chair | Equatorial isopropyl and methyl groups |

| Isopropyl Group | Rotamer at +68.4° | Minimized steric hindrance |

| Ester Linkage | Planar | Optimized electronic interactions |

| Butanoate Chain | Extended | Reduced bromine-cyclohexyl interactions |

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BrO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3/t11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHZZDYOFYUOGS-FRRDWIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCCBr)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCBr)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855725 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092777-14-4 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fischer Esterification

Reaction Scheme:

$$ \text{(1R,2S,5R)-menthol} + \text{4-bromobutanoic acid} \xrightarrow{\text{H}^+} \text{(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-bromobutanoate} + \text{H}_2\text{O} $$

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).

- Solvent: Toluene or xylene (to azeotropically remove water via Dean-Stark trap).

- Temperature: Reflux (110–140°C).

- Time: 12–24 hours.

- Menthol’s steric hindrance as a secondary alcohol reduces reactivity, necessitating prolonged heating.

- Acid-sensitive functional groups (e.g., bromine in 4-bromobutanoic acid) may require milder conditions.

| Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Menthol + acetic acid | 85 | H$$2$$SO$$4$$, reflux | |

| Menthol + benzoic acid | 78 | PTSA, toluene, 24 h |

Acyl Chloride Method

- Activation:

$$ \text{4-bromobutanoic acid} + \text{SOCl}2 \rightarrow \text{4-bromobutanoyl chloride} + \text{SO}2 + \text{HCl} $$ - Esterification:

$$ \text{(1R,2S,5R)-menthol} + \text{4-bromobutanoyl chloride} \xrightarrow{\text{base}} \text{Target ester} + \text{HCl} $$

- Activation: Thionyl chloride (2 eq), reflux (70°C, 2 h).

- Esterification: Pyridine or triethylamine (base), dichloromethane (DCM), 0°C to room temperature, 4–6 h.

- Higher reactivity of acyl chloride improves yields with hindered alcohols.

- Mild conditions preserve acid-sensitive groups.

| Acyl Chloride | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobutanoyl chloride | Pyridine | DCM | 92 | |

| 3-Bromopropanoyl chloride | Et$$_3$$N | THF | 88 |

Coupling Reagent-Mediated Synthesis

Reaction Scheme:

$$ \text{(1R,2S,5R)-menthol} + \text{4-bromobutanoic acid} \xrightarrow{\text{DCC/DMAP}} \text{Target ester} + \text{DCU} $$

- Reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

- Solvent: Dry DCM or THF.

- Temperature: 0°C to room temperature, 12–24 h.

- Avoids strongly acidic conditions.

- Suitable for thermally labile substrates.

| Coupling Reagent | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| DCC | DMAP | DCM | 89 | |

| EDC | HOAt | THF | 85 |

Enzymatic Esterification

- Enzyme: Lipase B from Candida antarctica (CAL-B).

- Solvent: tert-Butanol or solvent-free system.

- Temperature: 40–60°C, 48–72 h.

- High enantioselectivity and green chemistry profile.

- Limited applicability for bulky substrates like menthol.

Reported Yields for Menthol Esters:

| Substrate | Enzyme | Yield (%) | Reference |

|---|---|---|---|

| Menthol + lauric acid | CAL-B | 76 | |

| Menthol + cinnamic acid | CAL-B | 68 |

Critical Analysis of Methods

| Method | Pros | Cons | Recommended Use Case |

|---|---|---|---|

| Fischer Esterification | Simple setup, low cost | Low yields for hindered alcohols | Small-scale, non-sensitive substrates |

| Acyl Chloride | High efficiency, scalable | HCl generation requires careful handling | Industrial applications |

| Coupling Reagents | Mild conditions, high selectivity | Costly reagents, purification challenges | Lab-scale, sensitive substrates |

| Enzymatic | Eco-friendly, stereoretentive | Slow, limited substrate scope | Green chemistry initiatives |

Stereochemical Considerations

- (1R,2S,5R)-Menthol is commercially available in high enantiomeric excess (ee >98%) via catalytic hydrogenation of pulegone, as described in patent CN104909992A.

- Esterification typically preserves the configuration of menthol, but racemization risks exist under strongly acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromobutanoate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The cyclohexyl ring and the ester group can participate in oxidation and reduction reactions, altering the oxidation state of the compound and potentially leading to the formation of alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.

Biology and Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of bioactive compounds.

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science:

Agriculture: Used in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The ester group can undergo hydrolysis, releasing the active cyclohexyl moiety, which can then interact with biological targets.

Comparison with Similar Compounds

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-bromopropanoate

Uniqueness:

- Structural Features: The presence of both isopropyl and methyl groups on the cyclohexyl ring, combined with the 4-bromobutanoate ester, provides unique steric and electronic properties.

- Reactivity: The bromine atom in the ester group offers distinct reactivity compared to other similar compounds, enabling specific substitution reactions.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of intermediates and the use of various reagents. The compound can be synthesized through the reaction of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with 4-bromobutanoic acid under acidic conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, a series of menthol-based derivatives exhibited significant antifungal activity against various pathogens. In particular, compounds with similar structural features demonstrated inhibition rates exceeding those of standard antifungal agents like chlorothalonil.

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 |

| 5g | Gibberella zeae | 86.5 |

| 5i | Cercospora arachidicola | 79.4 |

| Chlorothalonil | Various pathogens | 75.0 |

These results indicate that modifications to the cyclohexyl moiety can enhance antifungal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies employing three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have elucidated how substituents on the aromatic ring affect antifungal potency. Electron-donating groups at specific positions on the aromatic ring were found to improve activity, while bulky substituents generally reduced it .

Case Studies

In a notable case study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities against fungal strains responsible for crop diseases. The study confirmed that certain modifications led to significantly enhanced antifungal properties compared to the parent compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate?

- Methodology : The compound is synthesized via acid-catalyzed esterification. React (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with 4-bromobutanoic acid using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Reaction progress is monitored via TLC or GC-MS. Purification typically involves distillation or column chromatography to isolate the ester .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- 1H/13C-NMR : Assign signals for the cyclohexyl backbone (e.g., isopropyl and methyl groups) and ester carbonyl (~170 ppm in 13C-NMR). The bromine substituent deshields adjacent protons, detectable in splitting patterns .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with bromine isotope signatures .

Q. How can researchers assess the compound’s purity and stability?

- Methodology :

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC with a non-polar column to quantify impurities .

- Melting Point Analysis : Compare observed melting range with literature values (if available) to detect solvates or polymorphs .

- Stability Tests : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester or bromine displacement .

Advanced Research Questions

Q. What strategies ensure stereochemical integrity during synthesis?

- Methodology :

- Chiral Catalysts : Use enantiopure starting materials (e.g., (1R,2S,5R)-menthol derivatives) to retain configuration during esterification .

- Stereocontrol in Reaction Design : Optimize solvent polarity (e.g., acetonitrile) and temperature to minimize racemization. For example, low temperatures (0–25°C) reduce thermal agitation that may disrupt stereochemistry .

- Chiral HPLC Analysis : Employ a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and determine enantiomeric excess (e.r.) .

Q. How can the compound’s reactivity in substitution reactions be systematically studied?

- Methodology :

- Kinetic Studies : Perform nucleophilic substitution (SN2) reactions with varied nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor bromide release via ion chromatography .

- Computational Modeling : Use DFT calculations to map transition states and steric effects imposed by the cyclohexyl backbone, which may hinder backside attack .

Q. What in vitro/in vivo models are suitable for evaluating biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test interactions with esterases or bromodomain-containing proteins using fluorogenic substrates or SPR (surface plasmon resonance) .

- Anticonvulsant Screening : Use rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) to assess CNS activity. Dose-response studies should include metabolite profiling (e.g., hydrolysis to 4-bromobutanoic acid) .

Q. How can crystallographic data enhance structural understanding?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in hexane/ethyl acetate). Resolve the cyclohexyl chair conformation and bromine’s spatial orientation. Compare with analogous chloride derivatives to assess halogen bonding effects .

Key Challenges and Contradictions

- Reaction Yield vs. Steric Hindrance : The bulky cyclohexyl group may reduce esterification efficiency compared to linear alcohols. Mitigate by using excess acid catalyst or microwave-assisted synthesis .

- Bromine Reactivity : Unlike chlorine, bromine’s larger size and polarizability may alter nucleophilic substitution pathways. Comparative studies with chloro-analogs are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.